molecular formula C15H15N3O B12780211 12,13,14,14a-Tetrahydro-11-oxo-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine CAS No. 122485-03-4

12,13,14,14a-Tetrahydro-11-oxo-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine

Cat. No.: B12780211
CAS No.: 122485-03-4
M. Wt: 253.30 g/mol
InChI Key: GDFWHFWPYLFNOD-UHFFFAOYSA-N
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Description

12,13,14,14a-Tetrahydro-11-oxo-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of pyrazino-pyrrolo-benzodiazepines, which are characterized by their fused ring systems and diverse biological activities.

Preparation Methods

The synthesis of 12,13,14,14a-Tetrahydro-11-oxo-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine involves multiple steps, typically starting with the preparation of the core benzodiazepine structure. This is followed by the introduction of the pyrazino and pyrrolo moieties through a series of cyclization and functionalization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to achieve scalability and cost-effectiveness.

Chemical Reactions Analysis

12,13,14,14a-Tetrahydro-11-oxo-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be employed to convert ketones or other functional groups into alcohols or hydrocarbons, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents include halogens, acids, and bases.

    Cyclization: The formation of additional ring structures through intramolecular reactions, often facilitated by heat or catalysts.

Scientific Research Applications

12,13,14,14a-Tetrahydro-11-oxo-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: This compound is used in the study of enzyme interactions and protein binding due to its unique structure.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting neurological and psychiatric disorders.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 12,13,14,14a-Tetrahydro-11-oxo-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Compared to other pyrazino-pyrrolo-benzodiazepines, 12,13,14,14a-Tetrahydro-11-oxo-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine stands out due to its specific ring structure and functional groups, which confer unique reactivity and biological activity. Similar compounds include:

These compounds share a similar core structure but differ in their substituents and specific functional groups, leading to variations in their chemical and biological properties.

Properties

CAS No.

122485-03-4

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

2,9,12-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,14,16-pentaen-11-one

InChI

InChI=1S/C15H15N3O/c19-15-9-16-8-14-13-6-3-7-17(13)12-5-2-1-4-11(12)10-18(14)15/h1-7,14,16H,8-10H2

InChI Key

GDFWHFWPYLFNOD-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CN3C4=CC=CC=C4CN2C(=O)CN1

Origin of Product

United States

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